N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide
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Description
“N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” is a heterocyclic organic compound . It has a molecular weight of 210.2 and a molecular formula of C8H10N4O3 . The IUPAC name for this compound is N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide .
Molecular Structure Analysis
The molecular structure of “N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide” consists of a pyridine ring substituted with a methyl group at the 4-position and a nitro group at the 3-position . The pyridine ring is also attached to an acetohydrazide group .Scientific Research Applications
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine :
- Application : This compound was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase, a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .
- Methods of Application : The synthesis involved a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- Results : Although the compound did not show the expected inhibitory potency on the intended target kinase, MPS1, it showed significant activity on the kinase p70S6Kβ .
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- Application : Nitropyridines are used in the synthesis of various organic compounds .
- Methods of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
- Results : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
properties
IUPAC Name |
N-(4-methyl-3-nitropyridin-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-5-3-4-10-8(7(5)12(14)15)11(9)6(2)13/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNPNHWSJMSOMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N(C(=O)C)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682415 |
Source
|
Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |
CAS RN |
1215205-33-6 |
Source
|
Record name | N-(4-Methyl-3-nitropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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